molecular formula C15H11N5OS2 B2537999 3-methyl-6-phenyl-N-(1,3,4-thiadiazol-2-yl)imidazo[2,1-b]thiazole-2-carboxamide CAS No. 919018-76-1

3-methyl-6-phenyl-N-(1,3,4-thiadiazol-2-yl)imidazo[2,1-b]thiazole-2-carboxamide

Cat. No.: B2537999
CAS No.: 919018-76-1
M. Wt: 341.41
InChI Key: XCUZTRAIPSHEKH-UHFFFAOYSA-N
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Description

3-methyl-6-phenyl-N-(1,3,4-thiadiazol-2-yl)imidazo[2,1-b]thiazole-2-carboxamide is a complex organic compound belonging to the class of heterocyclic compounds It features a thiadiazole ring, which is known for its biological and medicinal significance

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-6-phenyl-N-(1,3,4-thiadiazol-2-yl)imidazo[2,1-b]thiazole-2-carboxamide typically involves multiple steps, starting with the construction of the imidazo[2,1-b]thiazole core. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high volumes. The process would be optimized for efficiency and yield, with continuous monitoring to ensure product quality. Purification steps, such as recrystallization or chromatography, are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of multiple functional groups allows for diverse reactivity.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: : Nucleophilic substitution reactions can be carried out using reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound serves as a versatile intermediate for the synthesis of other complex molecules

Biology

In biological research, 3-methyl-6-phenyl-N-(1,3,4-thiadiazol-2-yl)imidazo[2,1-b]thiazole-2-carboxamide has been studied for its antimicrobial properties. It has shown promise as an antimicrobial agent, making it a candidate for developing new antibiotics.

Medicine

The compound has been investigated for its potential anticancer properties. Studies have indicated that it can induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.

Industry

In the industrial sector, this compound may be used in the development of new materials or as a building block for pharmaceuticals. Its unique structure and reactivity make it valuable for various applications.

Comparison with Similar Compounds

Similar Compounds

  • 1,3,4-Thiadiazole derivatives: : These compounds share the thiadiazole ring and are known for their biological activity.

  • Imidazo[2,1-b]thiazole derivatives: : These compounds have a similar core structure and exhibit diverse biological properties.

Uniqueness

3-methyl-6-phenyl-N-(1,3,4-thiadiazol-2-yl)imidazo[2,1-b]thiazole-2-carboxamide stands out due to its specific substitution pattern and the presence of both phenyl and thiadiazole groups. This unique combination contributes to its distinct reactivity and biological activity compared to other similar compounds.

Properties

IUPAC Name

3-methyl-6-phenyl-N-(1,3,4-thiadiazol-2-yl)imidazo[2,1-b][1,3]thiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N5OS2/c1-9-12(13(21)18-14-19-16-8-22-14)23-15-17-11(7-20(9)15)10-5-3-2-4-6-10/h2-8H,1H3,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCUZTRAIPSHEKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=NC(=CN12)C3=CC=CC=C3)C(=O)NC4=NN=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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